6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Beschreibung
BenchChem offers high-quality 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-pyrazin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(17)9-7-15(8-12(9)2-1-3-12)10-6-13-4-5-14-10/h4-6,9H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMQBQAAFIXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application Notes and Protocols for Amide Coupling of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Novel Scaffold
The 6-azaspiro[3.4]octane scaffold is an increasingly important motif in medicinal chemistry, prized for its three-dimensional character which allows for improved navigation of chemical space compared to traditional "flat" aromatic structures.[1] This rigid, spirocyclic core can enhance the physicochemical properties and metabolic stability of drug candidates.[1] The specific derivative, 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, presents a unique synthetic building block for generating libraries of novel compounds, primarily through the functionalization of its carboxylic acid moiety.
The formation of an amide bond is arguably the most common reaction in drug discovery.[2] However, the successful coupling of this particular substrate is not trivial. It presents a confluence of challenges that demand a carefully considered approach, moving beyond standard "off-the-shelf" protocols. This guide provides an in-depth analysis of the substrate's molecular characteristics and offers detailed, field-proven protocols to achieve high-yield, high-purity amide products.
Molecular Profile Analysis: Anticipating Synthetic Hurdles
A thorough understanding of the substrate's structure is paramount to selecting an optimal coupling strategy. Two primary features of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid dictate the reaction conditions:
-
Steric Hindrance: The carboxylic acid group is attached to a cyclopentyl ring which is part of a rigid spirocyclic system. This conformation can sterically shield the carboxylic acid, impeding the approach of both the activating agent and the incoming amine nucleophile. Such steric hindrance is a common cause of low yields and sluggish reactions in amide synthesis.[3]
-
Basicity of the Pyrazine Moiety: The pyrazine ring contains two nitrogen atoms which are basic in nature.[4] During the coupling reaction, these nitrogens can compete with the tertiary amine base (e.g., DIPEA, Et₃N) required for the reaction, effectively quenching the base and hindering the activation of the carboxylic acid. This may necessitate the use of a larger excess of base to ensure the reaction proceeds efficiently.
Given these challenges, coupling reagents known for their high reactivity and efficacy with sterically demanding substrates are strongly recommended.[3][5]
Recommended Coupling Protocols
Three robust protocols with differing mechanisms of action are presented below. The choice among them will depend on factors such as amine nucleophilicity, available laboratory reagents, cost, and ease of byproduct removal.
Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and low rates of racemization, particularly with sterically hindered substrates.[6] The formation of a highly reactive OAt-active ester intermediate effectively overcomes the activation energy barrier presented by sterically demanding acids.[6]
Mechanism of Action: The reaction proceeds via a two-step mechanism. First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the deprotonated carboxylic acid to form a highly reactive OAt-active ester. The amine nucleophile then attacks this active ester to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[6]
Sources
scale-up synthesis procedures for azaspiro[3.4]octane building blocks
An Application Guide to the Scalable Synthesis of Azaspiro[3.4]octane Building Blocks
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved pharmacological properties is relentless. Azaspiro[3.4]octanes have emerged as a class of "sp³-rich" building blocks that offer a distinct three-dimensional topology, moving away from the flat, aromatic structures that have historically dominated drug discovery.[1][2] Their rigid, strained framework provides a unique conformational restriction that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, these spirocycles are increasingly utilized as bioisosteres for common motifs like piperazine and morpholine, enabling exploration of new chemical space and intellectual property.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of functionalized azaspiro[3.4]octane cores. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for multi-gram synthesis, and discuss critical considerations for process scale-up.
Core Synthetic Strategy: The [3+2] Cycloaddition Pathway
The most reliable and scalable method for constructing the 2,6-diazaspiro[3.4]octane core is a [3+2] cycloaddition reaction.[4] This powerful transformation involves the reaction of an azomethine ylide with an electron-deficient alkene. The elegance of this approach lies in its convergence and efficiency, often allowing for the construction of the complex spirocyclic core in a single, high-yielding step.
The key components of this strategy are:
-
The Azetidine-derived Alkene: An N-protected azetidin-3-one is converted into an exocyclic α,β-unsaturated ester via an olefination reaction. The N-Boc (tert-butoxycarbonyl) protecting group is commonly used due to its stability and ease of removal.
-
The Azomethine Ylide Precursor: A reagent such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a stable precursor that generates the reactive azomethine ylide in situ upon treatment with a catalytic amount of acid.
The reaction proceeds via the acid-catalyzed generation of the ylide, which then undergoes a concerted cycloaddition with the azetidine-based alkene to form the desired five-membered pyrrolidine ring, thus completing the spirocyclic framework.
Caption: Overall workflow for the synthesis of azaspiro[3.4]octane building blocks.
Experimental Protocols: A Multi-Gram Scale-Up Approach
These protocols are designed for scalability and have been adapted from established literature procedures.[4]
Protocol 1: Synthesis of tert-butyl 3-methylideneazetidine-1-carboxylate (Alkene Precursor)
This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to generate the key exocyclic double bond. The use of sodium hydride requires careful handling under anhydrous conditions.
Table 1: Reagents and Materials for Alkene Synthesis
| Reagent | MW ( g/mol ) | M-equiv | Amount (for 10g scale) |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 1.2 | 12.5 g (9.4 mL) |
| Sodium Hydride (60% in oil) | 40.00 | 1.2 | 2.8 g |
| N-Boc-azetidin-3-one | 171.20 | 1.0 | 10.0 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
Procedure:
-
Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (2.8 g, 1.2 equiv).
-
Solvent Addition: Add anhydrous THF (100 mL) and cool the suspension to 0 °C using an ice bath.
-
HWE Reagent Addition: Slowly add a solution of diethyl (cyanomethyl)phosphonate (12.5 g, 1.2 equiv) in anhydrous THF (50 mL) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 1 hour.
-
Ketone Addition: Add a solution of N-Boc-azetidin-3-one (10.0 g, 1.0 equiv) in anhydrous THF (50 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the title compound as a colorless oil. A typical yield is 85-95%.
Protocol 2: [3+2] Cycloaddition for Spirocycle Formation
This is the key bond-forming reaction to create the spirocyclic core. It is crucial to use a non-protic solvent and a catalytic amount of acid to promote the reaction efficiently.
Table 2: Reagents and Materials for Cycloaddition
| Reagent | MW ( g/mol ) | M-equiv | Amount (for 10g scale) |
| Alkene Precursor (from Protocol 1) | 169.21 | 1.0 | 10.0 g |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 223.41 | 1.1 | 14.6 g |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.1 | 0.06 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 150 mL |
Procedure:
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the alkene precursor (10.0 g, 1.0 equiv) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (14.6 g, 1.1 equiv) in anhydrous DCM (150 mL).
-
Catalyst Addition: Add trifluoroacetic acid (0.06 mL, 0.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.[4] In many cases for scale-up, the crude product is of sufficient purity to be carried forward to the deprotection step after a simple aqueous wash.[4] A typical yield is 55-70%.
Caption: Simplified schematic of the [3+2] cycloaddition mechanism.
Protocol 3: Deprotection to Yield the Core Amine
Removal of the protecting groups unveils the versatile secondary amine functionalities, ready for further derivatization. Here, we describe the hydrogenolysis of the N-benzyl group.
Table 3: Reagents and Materials for Deprotection
| Reagent | MW ( g/mol ) | M-equiv | Amount (for 10g scale) |
| Protected Spirocycle (from Protocol 2) | 316.44 | 1.0 | 10.0 g |
| Palladium on Carbon (10% Pd/C) | - | 0.1 | 1.0 g |
| Ethanol or Methanol | - | - | 150 mL |
| Hydrogen (H₂) Gas | 2.02 | Excess | Balloon or Autoclave |
Procedure:
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add the protected spirocycle (10.0 g) and ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a stream of nitrogen. Caution: Palladium on carbon can be pyrophoric.
-
Hydrogenation: Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for this scale, but an autoclave is recommended for larger quantities) and stir the mixture vigorously at room temperature for 12-24 hours.[4]
-
Filtration: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. The yield is typically quantitative.[4] This product, containing a free secondary amine and a Boc-protected amine, is an exceptionally valuable and versatile building block for further synthesis.
Scale-Up and Process Optimization Insights
-
Thermal Management: The HWE reaction (Protocol 1) using NaH is exothermic. For scales larger than 10g, ensure efficient cooling and slow, controlled addition of reagents to maintain temperature and prevent runaway reactions.
-
Purification Strategy: Large-scale column chromatography is resource-intensive. For Protocol 2, consider a crystallization step to purify the product if a suitable solvent system can be identified. As noted, for many applications, the crude material post-workup is clean enough for the subsequent deprotection step.[4]
-
Hydrogenation Safety: For multi-gram debenzylation (Protocol 3), moving from a hydrogen balloon to a dedicated hydrogenation apparatus (e.g., a Parr shaker) is essential for safety and efficiency. Ensure proper grounding and handling procedures for the pyrophoric Pd/C catalyst.
-
Orthogonal Protection: The choice of N-Boc and N-Bn protecting groups is strategic. The benzyl group can be removed under neutral hydrogenolysis conditions, leaving the acid-labile Boc group intact. This "orthogonal" scheme allows for selective functionalization of the two nitrogen atoms, which is highly desirable in drug discovery programs.[5]
Conclusion
The synthetic pathway detailed herein, centered around a key [3+2] cycloaddition, provides a proven and scalable route to valuable azaspiro[3.4]octane building blocks. By understanding the rationale behind each step and anticipating the challenges of scale-up, research and development teams can efficiently produce these three-dimensional scaffolds in the multi-gram quantities required for extensive medicinal chemistry campaigns. The versatility of the final orthogonally protected product opens the door to a wide array of novel chemical entities for the discovery of next-generation therapeutics.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025, August 29). ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. [Link]
-
Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025, August 7). ResearchGate. [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Solubility Enhancement for 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Welcome to the Technical Support Center for formulation and solubility troubleshooting of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid . This guide is designed for researchers, formulation scientists, and drug development professionals navigating the physicochemical challenges of this specific spirocyclic chemical entity.
Executive Overview & Structural Causality
To effectively solubilize this compound, we must first deconstruct how its molecular architecture dictates its physical properties:
-
6-azaspiro[3.4]octane core : This spirocyclic framework provides a high fraction of sp³ carbons ( Fsp3 ). While this 3D geometry generally improves solubility compared to planar aromatics by preventing tight π−π stacking 1, the dense hydrocarbon core remains highly lipophilic and resists aqueous solvation.
-
Pyrazine ring : Attached to the spiro-nitrogen, this electron-withdrawing heteroaromatic ring severely reduces the basicity of the tertiary amine. Consequently, the molecule does not behave as a typical basic amine.
-
Carboxylic acid (C8) : This moiety provides the primary handle for solubility enhancement. With an estimated pKa of ~4.0–4.5, the molecule is predominantly unionized in the acidic environment of the stomach, leading to precipitation and dissolution-rate-limited absorption.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility despite having an ionizable carboxylic acid? A: While the carboxylic acid is ionizable, its pKa (~4.5) means it remains protonated (unionized) in acidic media (e.g., gastric fluid, pH 1.2). In unbuffered water, the intrinsic solubility ( S0 ) is dictated by the high lipophilicity of the spiro-pyrazine core and the crystal lattice energy. Until the pH exceeds the pKa by at least 1-2 units, the compound relies entirely on its intrinsic solubility, which is exceptionally low.
Q2: Can I form a salt using the pyrazine/spiro-nitrogen to improve solubility at low pH? A: It is highly unadvisable. The pyrazine ring is a very weak base (conjugate acid pKa ~0.6). Furthermore, its electron-withdrawing nature depletes the electron density of the adjacent spiro-nitrogen. Attempting to form a salt with strong acids (e.g., HCl, mesylate) will likely result in a highly unstable salt that rapidly disproportionates back to the free acid upon contact with water 2. Your primary target for salt formation must be the carboxylic acid.
Q3: Which cyclodextrin derivative is most appropriate for encapsulating the spiro[3.4]octane core? A: β -cyclodextrin derivatives, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD), are optimal. The internal cavity diameter of β -CD (6.0–6.5 Å) perfectly accommodates the bulky, 3D geometry of the spiro[3.4]octane core, sequestering the hydrophobic moiety while simultaneously presenting a hydrophilic exterior .
Troubleshooting Guides & Experimental Workflows
Workflow A: Base-Addition Salt Screening
Objective: Exploit the C8-carboxylic acid to form a stable, highly soluble anionic salt. Scientific Rationale: Converting the unionized carboxylic acid into a salt reduces the crystal lattice energy and increases the affinity for water via ion-dipole interactions. We target counterions with high hydration energies (e.g., Sodium, Potassium) or hydrophilic organic bases (e.g., Meglumine, Tromethamine) 2.
Step-by-Step Protocol:
-
Solvent Selection: Suspend 50 mg of the API in 2 mL of a water-miscible anti-solvent/solvent blend (e.g., Acetone/Water 9:1 or THF).
-
Counterion Addition: Add 1.05 molar equivalents of the selected base (e.g., 1M NaOH, or Meglumine solution) dropwise under continuous magnetic stirring at 40°C.
-
Equilibration: Stir the clear solution (or suspension) for 24 hours, cycling the temperature between 5°C and 40°C every 4 hours to induce nucleation.
-
Isolation & Drying: Isolate the resulting precipitate via vacuum filtration. Dry in a vacuum oven at 40°C for 12 hours.
-
Self-Validation System: Confirm true salt formation (ruling out a mere physical mixture) using Differential Scanning Calorimetry (DSC) to check for a distinct, shifted melting endotherm, and X-Ray Powder Diffraction (XRPD) to verify a novel crystalline lattice structure.
Workflow B: Cyclodextrin Phase-Solubility Profiling
Objective: Determine the complexation efficiency and maximum solubility limit using modified β -cyclodextrins. Scientific Rationale: Cyclodextrin complexation is unconstrained by pH limitations, making it ideal for maintaining solubility in the acidic gastric environment where the carboxylic acid is protonated .
Step-by-Step Protocol (Higuchi-Connors Method):
-
Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP- β -CD at concentrations ranging from 0 to 200 mM in a pH 1.2 buffer (to evaluate worst-case scenario solubility).
-
API Addition: Add an excess amount of the API (e.g., 20 mg) to 5 mL of each CD solution in sealed glass vials.
-
Equilibration: Place the vials in an isothermal shaker bath at 25°C ± 0.5°C for 72 hours to ensure thermodynamic equilibrium.
-
Sampling: Filter the suspensions through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for filter adsorption).
-
Self-Validation System: Analyze the filtrate via HPLC-UV. A linear A-type phase solubility curve validates a 1:1 stoichiometric complexation. Ensure HPLC retention time remains stable to validate that the API has not chemically degraded during the 72-hour incubation.
Workflow C: Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: Trap the API in a high-energy amorphous state within a polymer matrix to overcome crystal lattice energy. Scientific Rationale: Amorphous solid dispersions (ASDs) enhance the bioavailability of poorly water-soluble drugs by presenting the API in a non-crystalline state at a molecular level within a carrier 4. For an acidic drug, enteric polymers like HPMCAS (Hypromellose Acetate Succinate) provide excellent intermolecular hydrogen bonding to prevent recrystallization 5.
Step-by-Step Protocol:
-
Feed Solution Preparation: Dissolve the API and HPMCAS (e.g., 1:3 w/w ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.
-
Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature to 85°C, aspirator to 100%, and pump rate to 10% (adjust to maintain an outlet temperature of ~45-50°C).
-
Atomization: Use a two-fluid nozzle with a nitrogen atomizing gas pressure of 1.5 bar.
-
Secondary Drying: Collect the resulting powder from the cyclone and dry in a vacuum desiccator at 40°C for 24 hours to remove residual solvents.
-
Self-Validation System: Verify the complete amorphization using XRPD (confirming the absence of Bragg peaks) and modulated DSC (confirming the presence of a single glass transition temperature, Tg , which validates a homogenous, single-phase system).
Quantitative Data Summary
The following table summarizes the anticipated theoretical solubility enhancements based on the physicochemical properties of the target compound across different methodologies.
| Enhancement Strategy | Target Mechanism | Expected Solubility Increase | Primary Advantage | Primary Limitation |
| pH Adjustment (pH 7.4) | Ionization of C8-COOH | 50x – 100x | Simple to implement in liquid formulations | Precipitation in acidic stomach pH |
| Meglumine Salt | Lattice energy reduction | 100x – 500x | Highly stable solid state, excellent dissolution | May still precipitate upon gastric entry |
| HP- β -CD Complexation | Hydrophobic encapsulation | 20x – 50x | Maintains solubility at pH 1.2 | High excipient-to-drug mass ratio |
| HPMCAS ASD | Amorphization (High energy) | 10x – 30x | Generates supersaturation in intestines | Thermodynamic instability (recrystallization risk) |
Mechanistic Workflow Visualization
Decision matrix and mechanistic pathways for enhancing the aqueous solubility of the target API.
References
- Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.PMC (NIH).
- Solid-State Techniques for Improving Solubility.
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
- Solubility enhancement with amorphous solid dispersions.Seppic.
- A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
Sources
optimizing reaction conditions for spirocyclic carboxylic acid coupling
Welcome to the Technical Support Center for Advanced Peptide and Amide Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple spirocyclic carboxylic acids.
The quaternary spiro carbon adjacent to the carboxylate introduces severe steric bulk, rendering standard coupling reagents kinetically sluggish and prone to side reactions. For example, in the synthesis of the migraine drug Ubrogepant, coupling a spirocyclic carboxylic acid to a highly hindered tetrasubstituted 2-piperidone required extensive optimization of the activation state[1][2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these activation energy barriers.
Diagnostic Decision Tree
Diagnostic workflow for selecting spirocyclic carboxylic acid amide coupling conditions.
Troubleshooting & FAQs
Q1: Why do standard carbodiimide coupling reagents (EDC, DCC) fail with spirocyclic carboxylic acids? A1: The failure is rooted in steric hindrance and reaction kinetics. Carbodiimides react with carboxylic acids to form an O-acylisourea intermediate. For spirocyclic acids, the bulky quaternary center severely restricts the trajectory for the incoming amine nucleophile. Consequently, the slow bimolecular coupling rate allows the O-acylisourea to undergo a unimolecular [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct, leading to yields often below 30%[3][4].
Q2: What are the optimal coupling reagents for highly sterically hindered spirocyclic systems? A2: You must bypass standard HOBt-based reagents and utilize the following hierarchy based on steric demand:
-
Uronium/Aminium Salts (HATU, COMU): HATU incorporates an adjacent pyridine nitrogen (from the HOAt leaving group) that acts as an intramolecular general base, accelerating the amine attack via a cyclic transition state[3].
-
Acyl Fluoride Generators (BTFFH, TCFH-NMI): When coupling a spirocyclic acid to an electron-deficient or hindered amine, acyl fluorides are superior. The fluoride atom is small (similar in size to hydrogen), minimizing steric clash at the carbonyl carbon, and the C-F bond is highly polarized, making it exceptionally electrophilic[3][5].
Q3: I am observing incomplete conversion even with HATU. How can I drive the reaction forward? A3: Incomplete conversion indicates that the activation energy barrier for the nucleophilic attack is still too high.
-
Increase Temperature: Transitioning from room temperature to 60–80 °C (often via microwave irradiation) provides the kinetic energy needed to overcome the steric barrier[3].
-
Solvent & Concentration: Switch to a highly polar, aprotic solvent like NMP to stabilize the polar transition state. Increase the concentration to 0.5 M to favor bimolecular kinetics.
-
Base Selection: Use a non-nucleophilic base. While DIPEA is standard, 2,4,6-collidine can prevent base-catalyzed side reactions while maintaining the required pH[3].
Q4: How do I prevent epimerization of adjacent stereocenters during the coupling? A4: While the spiro center itself is conformationally locked, adjacent α -chiral centers are susceptible to base-catalyzed racemization via oxazolone formation. To mitigate this, use PyAOP or COMU . Phosphonium salts like PyAOP do not generate guanidinium byproducts and generally exhibit lower rates of epimerization compared to uronium salts[3]. Additionally, strictly control your base stoichiometry (exactly 2.0 equivalents) and perform the activation step at 0 °C.
Quantitative Reagent Comparison
The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered (e.g., spirocyclic) carboxylic acids based on empirical data[3][4][5].
| Coupling Strategy | Reagent / Additive | Active Intermediate Formed | Relative Steric Demand | Typical Yield (Hindered) | Epimerization Risk |
| Carbodiimide | EDC / HOBt | O-Acylisourea / OBt ester | High | < 30% | Moderate |
| Uronium Salt | HATU / DIPEA | OAt ester | Moderate | 50 - 75% | Moderate to High |
| Phosphonium Salt | PyAOP / DIPEA | OAt ester | Moderate | 60 - 80% | Low |
| Acyl Fluoride | BTFFH / DIPEA | Acyl Fluoride | Very Low | 75 - 95% | Very Low |
| Acid Chloride | Oxalyl Chloride | Acyl Chloride | Low | 60 - 90% | High (if α -chiral) |
Self-Validating Experimental Protocols
Protocol 1: Acyl Fluoride Generation via BTFFH (Recommended for Extreme Steric Hindrance)
Causality: BTFFH generates an acyl fluoride in situ. The small atomic radius of fluorine reduces steric congestion at the spirocyclic carbonyl, facilitating attack even by weak or bulky nucleophiles[3][5].
-
Activation: Dissolve the spirocyclic carboxylic acid (1.3 equiv) in anhydrous CH₂Cl₂ or DMF (0.2 M). Add BTFFH (1.5 equiv) and DIPEA (3.0 equiv).
-
Validation Check: Stir at room temperature for 30–60 minutes.
-
Self-Validation: Monitor the reaction by LC-MS or ¹⁹F NMR. You must observe the complete disappearance of the carboxylic acid mass and the appearance of the acyl fluoride intermediate. (Alternatively, quench a 5 μ L aliquot in methanol to verify rapid methyl ester formation).
-
-
Coupling: Add the hindered amine (1.0 equiv). Seal the reaction vessel and heat to 60–80 °C for 12–24 hours[3][5].
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol 2: Optimized HATU/HOAt Coupling
Causality: The nitrogen in the pyridine ring of the OAt ester acts as an internal base, directing the incoming amine precisely to the carbonyl carbon via a favorable hydrogen-bonded transition state[3].
-
Pre-activation: Dissolve the spirocyclic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous NMP (0.3 M). Cool the mixture to 0 °C.
-
Base Addition: Dropwise add 2,4,6-collidine or DIPEA (2.5 equiv). Stir for exactly 15 minutes at 0 °C to form the active ester while minimizing the risk of epimerization.
-
Amine Addition: Add the amine (1.0 equiv) dissolved in a minimum volume of NMP.
-
Reaction: Allow the reaction to warm to room temperature. If LC-MS indicates stalled conversion after 4 hours, gradually heat the mixture to 50 °C.
-
Validation Check:
-
Self-Validation: The reaction mixture will turn a distinct yellow/orange color due to the release of the HOAt anion byproduct. Complete consumption of the amine must be verified by TLC (using a ninhydrin stain for aliphatic amines) or LC-MS before quenching.
-
References
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC (NIH) URL:[Link]
-
Fluorine-containing drugs approved by the FDA in 2019 - 中国化学会期刊平台 URL:[Link]
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The Ascendancy of 3D Scaffolds: A Comparative Guide to 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid and Piperidine Analogs in Drug Design
In the contemporary landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. For decades, the piperidine ring, a six-membered saturated heterocycle, has been a mainstay, celebrated for its synthetic tractability and presence in numerous approved drugs.[1][2] However, the industry's drive to "escape from flatland" has catalyzed a surge in the exploration of three-dimensional (3D) scaffolds that offer superior exploration of chemical space.[3] This guide provides an in-depth comparison between a novel spirocyclic scaffold, exemplified by 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, and traditional piperidine analogs, offering field-proven insights for drug development professionals.
The Structural Paradigm Shift: From Planar Dominance to Spatial Exploration
The fundamental difference between these two scaffolds lies in their topology and three-dimensional character. The piperidine ring, while conformationally flexible (existing in chair and boat forms), presents its substituents in a relatively planar fashion. In contrast, the 6-azaspiro[3.4]octane core is inherently rigid and three-dimensional. The spirocyclic fusion of a five-membered and a four-membered ring at a single carbon atom forces substituents into precisely defined vectors, orthogonal to one another.[4]
This structural rigidity is not a limitation but a significant advantage. It pre-organizes the molecule into a conformation that can be more favorable for binding to the complex, three-dimensional surfaces of biological targets, potentially reducing the entropic penalty upon binding and leading to higher potency and selectivity.[5][6]
Comparative Analysis of Physicochemical and Pharmacological Properties
The choice of a scaffold directly impacts a compound's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Spirocyclic scaffolds often confer distinct advantages over their simpler monocyclic counterparts.
Physicochemical Properties
Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties.[3][5] Spirocycles, being rich in sp³ carbons, can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to more traditional scaffolds.[4][5]
| Property | 6-Azaspiro[3.4]octane Core | Piperidine Core | Rationale & Implications |
| Fraction of sp³ (Fsp³) | High | Moderate to High | Higher Fsp³ is linked to better clinical success rates, likely due to improved solubility and reduced promiscuity.[3] |
| Three-Dimensionality | High (Rigid) | Moderate (Flexible) | The rigid 3D structure of the spirocycle allows for precise vectoral projection of substituents, enhancing target engagement.[7][8] |
| Lipophilicity (logP/logD) | Generally Lower | Generally Higher | Lower lipophilicity can improve aqueous solubility and reduce off-target toxicity and metabolic liabilities.[5][9] |
| Aqueous Solubility | Generally Higher | Generally Lower | Improved solubility is a major advantage in formulation and achieving adequate bioavailability.[5][7] |
| Metabolic Stability | Often Improved | Variable | Spirocyclic systems can block sites of metabolism. However, piperidine metabolic stability can be improved by using spirocyclic bioisosteres.[1] |
Table 1: Comparative physicochemical properties of azaspiro[3.4]octane and piperidine scaffolds.
The Role of Appended Moieties: Pyrazine and Carboxylic Acid
The specific decorations on the 6-azaspiro[3.4]octane core are crucial for its function.
-
Pyrazine: This nitrogen-containing aromatic ring is a common pharmacophore in medicinal chemistry.[10][11][12] It can act as a hydrogen bond acceptor, engaging with key residues in a protein's hinge region, a feature often exploited in kinase inhibitors.[11] Its electron-deficient nature can also enhance metabolic stability and solubility.[13]
-
Carboxylic Acid: This functional group provides a strong point for ionic interactions or hydrogen bonding with a biological target. It can significantly increase solubility and provides a handle for forming salts, which is beneficial for drug formulation.
Pharmacological Profile: Potency and Selectivity
The rigid conformational constraint of spirocycles can lock a molecule into its bioactive conformation, leading to improved binding affinity.[5] This was demonstrated in the optimization of selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where replacing a piperazine ring with a spirocyclic analogue resulted in a compound with higher specificity for PARP-1 and reduced cytotoxicity.[5] The defined exit vectors of the spirocycle allow for fine-tuning of substituent placement to maximize interactions with the target while avoiding clashes with off-targets, thereby enhancing selectivity.[7]
Synthetic Accessibility: A Key Practical Consideration
A significant advantage of the piperidine scaffold is its widespread availability and the maturity of its synthetic chemistry. Numerous substituted piperidines are commercially available, and well-established methods like the hydrogenation of pyridines make them readily accessible.[2][14]
Spirocyclic scaffolds, including 6-azaspiro[3.4]octane, present greater synthetic challenges.[15] Their construction requires multi-step sequences and can be resource-intensive.[3] However, recent advances in synthetic methodology are making these complex scaffolds more accessible. A common strategy involves a [3+2] cycloaddition to form the five-membered ring onto a pre-existing four-membered ring.[16][17]
Representative Synthetic Workflow Comparison
To illustrate the differing complexities, a high-level comparison of synthetic approaches is presented.
Caption: High-level comparison of synthetic workflows.
While the synthesis of spirocycles is more complex, the growing availability of spirocyclic building blocks from commercial vendors is mitigating this challenge, making them increasingly viable for drug discovery campaigns.[7]
Experimental Protocols: Evaluating Scaffold Performance
To quantitatively compare compounds built on these different scaffolds, a suite of standardized in vitro assays is essential. A typical workflow involves assessing target engagement, functional activity, and ADME properties.
Caption: Typical in vitro assay cascade for scaffold evaluation.
Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, for instance, a G-protein coupled receptor (GPCR).
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-ligand) specific for the target receptor.
-
Test compounds (e.g., 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid and piperidine analogs) at various concentrations.
-
Non-specific binding (NSB) control compound (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding (TB): Assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and NSB control compound.
-
Test Compound: Assay buffer, cell membranes, radioligand, and a specific concentration of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The incubation time and temperature must be optimized for each specific receptor-ligand system.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The piperidine scaffold remains a valuable and highly utilized tool in drug discovery due to its simplicity and synthetic accessibility.[1][2] However, it is not a panacea. The strategic incorporation of rigid, three-dimensional scaffolds like 6-azaspiro[3.4]octane represents a powerful approach to overcoming challenges in potency, selectivity, and ADME properties that often plague flatter molecules.[6][7][15]
The higher synthetic cost associated with spirocycles is increasingly justified by their potential to deliver compounds with superior pharmacological profiles and novel intellectual property.[3][4] As synthetic methods improve and the demand for innovative therapeutics grows, scaffolds like 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid are poised to become increasingly prevalent, moving from niche applications to mainstream drug design strategies. The choice between these scaffolds is not a matter of simple replacement but a strategic decision based on the specific challenges of the biological target and the long-term goals of the drug discovery program.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
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- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
- The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2014). SIOC Journals.
- Spirocyclic Piperidines in Drug Discovery. (2020). PharmaBlock.
- advantages of spirocyclic scaffolds over planar structures in drug discovery. (2025). BenchChem.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
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- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Semantic Scholar.
- Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.
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- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2018). PMC.
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- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online.
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A Structural and Pharmacophoric Analysis of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: A Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the rational design of novel chemical entities hinges on a deep understanding of their structural and electronic properties in the context of specific biological targets. This guide provides an in-depth structural comparison of a novel scaffold, 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, against standard pharmacophore models. We will deconstruct the molecule's key architectural features, outline the principles of pharmacophore-based analysis, and provide detailed, field-proven computational protocols for a robust comparative assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply rigorous computational workflows to evaluate novel scaffolds in the early stages of lead discovery.
Introduction: The Rationale for Pharmacophore Comparison
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response.[1][2] Rather than focusing on the entire atomic structure of a molecule, a pharmacophore model abstracts its chemistry into key interaction centers, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centroids, and charged groups.[3][4] This conceptual framework is a cornerstone of computer-aided drug design (CADD), enabling rapid virtual screening of vast compound libraries and guiding the optimization of lead candidates.[1][5]
The molecule at the center of this guide, 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, presents a compelling case study. It combines a rigid, three-dimensional spirocyclic core with key functional groups often found in biologically active compounds. Evaluating how the spatial arrangement of these features aligns with established pharmacophores for well-defined target classes, such as G-Protein Coupled Receptors (GPCRs), is a critical first step in elucidating its therapeutic potential.[6][7]
This guide will provide the scientific logic and step-by-step protocols for such a comparison, blending theoretical principles with practical application.
Structural Deconstruction of the Target Molecule
The structure of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can be dissected into three primary components, each contributing unique properties to the overall molecule.
-
The 6-Azaspiro[3.4]octane Scaffold: This spirocyclic system, where two rings share a single carbon atom, imparts significant conformational rigidity. Unlike flexible aliphatic chains, this scaffold restricts the relative positions of its substituents, presenting them to a biological target in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity.[8]
-
The Pyrazin-2-yl Substituent: The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms act as hydrogen bond acceptors (HBAs), providing key interaction points for binding to a receptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions.
-
The Carboxylic Acid Moiety: This functional group is highly versatile. At physiological pH, it is typically deprotonated, forming a carboxylate anion that can serve as a strong hydrogen bond acceptor or form an ionic bond (a negative ionizable feature) with a positively charged residue (e.g., Arginine or Lysine) in a protein's active site. The protonated form can act as both a hydrogen bond donor (HBD) and an acceptor.
Caption: 2D structure of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid.
Comparative Analysis: A Methodological Workflow
A robust comparison involves both ligand-based and structure-based computational techniques. Ligand-based methods compare the molecule to an abstract model derived from known active compounds, while structure-based methods evaluate its fit within the 3D architecture of a target protein.[2][9]
Protocol 1: 3D Conformational Analysis and Pharmacophore Feature Mapping
Objective: To generate a set of low-energy 3D conformations of the molecule and identify the spatial location of its pharmacophoric features.
Methodology:
-
2D to 3D Conversion:
-
Step 1a: Draw the 2D structure of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid in a molecular editor (e.g., MarvinSketch, ChemDraw).
-
Step 1b: Convert the 2D sketch into an initial 3D structure using a computational chemistry package (e.g., Schrödinger Maestro, MOE, OpenEye). Add explicit hydrogens and assign appropriate protonation states for pH 7.4.
-
Expert Insight: The initial 3D conversion is a crude starting point. The subsequent energy minimization and conformational search steps are critical for exploring the molecule's accessible shapes.[10]
-
-
Conformational Search:
-
Step 2a: Perform a systematic conformational search using a method like OMEGA (OpenEye) or ConfGen (Schrödinger).[10] This process explores the molecule's rotatable bonds to generate a diverse ensemble of low-energy 3D structures.
-
Step 2b: Minimize the energy of each generated conformer using a suitable force field (e.g., OPLS, MMFF94s).
-
Rationale: Small molecules are not static; they exist as a population of interconverting conformers. The biologically active conformation is the one that binds to the target. A thorough search is essential to ensure this conformation is included in the analysis.[10]
-
-
Pharmacophore Feature Identification:
-
Step 3a: Using a pharmacophore modeling tool (e.g., Phase, LigandScout, MOE), apply a standard feature definition (e.g., Unified, PCHD) to the lowest energy conformer.[6]
-
Step 3b: The software will automatically identify and map features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (HY), and Negative Ionizable (NI) areas onto the 3D structure.
-
Caption: Workflow for 3D Pharmacophore Feature Mapping.
Protocol 2: Ligand-Based Comparison via Pharmacophore Alignment
Objective: To assess how well the molecule's 3D pharmacophoric features match a pre-existing, validated pharmacophore model for a specific target class.
Methodology:
-
Selection of a Standard Pharmacophore Model:
-
Step 1a: Identify a relevant, published pharmacophore model. For this guide, we will use a hypothetical but representative 5-feature GPCR agonist model: AARRH (2 Aromatic Rings, 2 Hydrogen Bond Acceptors, 1 Hydrophobic group).[3]
-
Trustworthiness: In a real-world scenario, this model would be derived from a set of known, potent, and structurally diverse active ligands and validated against a decoy database to ensure its ability to distinguish active from inactive compounds.[4][11]
-
-
Flexible Alignment and Scoring:
-
Step 2a: Using a tool like Phase or LigandScout, perform a flexible alignment of the conformer ensemble of our target molecule against the AARRH pharmacophore hypothesis.[12]
-
Step 2b: The software will attempt to superimpose the molecule's features onto the model's features, allowing for conformational changes.
-
Step 2c: The quality of the alignment is quantified using a fitness score (e.g., Phase AlignScore, LigandScout Fit Score). This score considers the root-mean-square deviation (RMSD) of the feature overlap, vector alignments for directional features (like H-bonds), and volume overlap.[11]
-
-
Analysis of Fit:
-
Step 3a: Examine the top-scoring alignment. Identify which features of the molecule successfully map to the pharmacophore model.
-
Step 3b: Note any missing features or steric clashes. A high fitness score indicates a strong structural and electronic correspondence to the pharmacophore required for biological activity.
-
Protocol 3: Structure-Based Validation via Molecular Docking
Objective: To predict the binding pose and interaction profile of the molecule within the active site of a representative target protein, providing an atomistic complement to the abstract pharmacophore model.
Methodology:
-
Target and Ligand Preparation:
-
Step 1a: Obtain a high-resolution crystal structure of a representative target protein from the Protein Data Bank (PDB). For our GPCR example, a structure of the Adenosine A2A receptor could be used.
-
Step 1b: Prepare the protein structure: remove water molecules, add hydrogens, repair missing side chains, and assign protonation states using a tool like Protein Preparation Wizard (Schrödinger) or MOE.[13][14]
-
Step 1c: Prepare the ligand (our target molecule) by generating its 3D conformers as described in Protocol 1.[15]
-
-
Binding Site Definition and Grid Generation:
-
Step 2a: Define the binding site (the "docking box") on the receptor. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.
-
Step 2b: Generate a receptor grid. The docking program pre-calculates the potential energy landscape within this box for different atom types, which speeds up the subsequent docking calculations.[13]
-
-
Docking and Scoring:
-
Step 3a: Dock the prepared ligand into the receptor grid using a docking program like Glide, AutoDock, or GOLD.[16][17] The program will systematically sample different poses (positions and orientations) of the ligand within the binding site.
-
Step 3b: Each pose is evaluated using a scoring function, which estimates the binding free energy. The top-scoring poses represent the most likely binding modes.[16]
-
-
Pose Analysis:
-
Step 4a: Visually inspect the top-scoring docking pose. Analyze the key intermolecular interactions (hydrogen bonds, ionic bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues.
-
Expert Insight: A good docking result is not just about a low energy score. The predicted interactions must be chemically and biologically plausible. For example, does the negatively charged carboxylate interact with a positive residue? Does the pyrazine's nitrogen form a hydrogen bond with a donor residue? This analysis validates the features identified in the pharmacophore mapping.
-
Caption: A standard workflow for structure-based molecular docking.
Data Synthesis and Comparative Results
The results from the computational analyses can be summarized to provide a clear, objective comparison.
Table 1: Pharmacophore Feature Comparison
| Pharmacophore Feature | Standard GPCR Model (AARRH) | 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | Alignment & Fit |
| Aromatic Ring 1 (AR1) | Present | Pyrazine Ring | Good Fit: Maps directly to the pyrazine moiety. |
| Aromatic Ring 2 (AR2) | Present | Absent | Feature Mismatch: Molecule lacks a second aromatic group. |
| H-Bond Acceptor 1 (HBA1) | Present | Pyrazine Nitrogen (N1) | Good Fit: Vector alignment is favorable. |
| H-Bond Acceptor 2 (HBA2) | Present | Carboxylate Oxygen | Good Fit: Strong acceptor, aligns well. |
| Hydrophobic (HY) | Present | Cyclobutyl portion of spiro-scaffold | Partial Fit: Provides a hydrophobic element, but may not fully occupy the model's hydrophobic volume. |
| Negative Ionizable (NI) | Not in AARRH model | Carboxylate Anion | Potential Enhancement: Offers a strong ionic interaction not captured by the base model, which could significantly increase affinity if a positive residue is present in the target. |
| Fitness Score | - | 0.78 (Hypothetical) | A score > 0.7 suggests a good overall match to the pharmacophore hypothesis. |
Interpretation of Results:
The analysis reveals that 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid successfully maps to three of the five core features of the standard AARRH GPCR agonist model (AR1, HBA1, HBA2). The rigid azaspiro[3.4]octane core effectively positions these key interacting groups in 3D space.
The primary deviation is the absence of a second aromatic ring (AR2). This suggests that while the molecule is a promising starting point, it might not achieve the same level of activity as compounds that fulfill all five features. However, the docking analysis (Protocol 3) could reveal that the molecule compensates for this missing feature by making a strong ionic interaction via its carboxylate group—a feature not explicitly required by the AARRH model but potentially very powerful for binding. This highlights the synergy between ligand- and structure-based approaches.[18]
Conclusion
The structural comparison of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid with a standard pharmacophore model provides a clear, data-driven framework for evaluating its potential as a lead compound. The molecule demonstrates a strong partial match to a representative GPCR agonist pharmacophore, with its rigid scaffold correctly orienting key hydrogen bonding and aromatic features.
The protocols detailed in this guide—from 3D conformational analysis to ligand-based alignment and structure-based docking—represent a self-validating system for the initial assessment of any novel chemical entity. By explaining the causality behind each experimental choice, this workflow empowers researchers to move beyond simple structural observation to a predictive understanding of a molecule's biological potential, thereby accelerating the journey from novel scaffold to viable drug candidate.
References
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-
Palin, R., et al. (2021). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed. Available at: [Link]
-
Mhlongo, N. N., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. PMC. Available at: [Link]
-
PubChem. (n.d.). N-(5-((2-(6-azaspiro[3.4]octan-6-yl)ethyl)carbamoyl)-2-methylpyridin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)pyrazolo[5,1-b]thiazole-7-carboxamide. Retrieved March 18, 2026, from [Link]
-
Distinto, S., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. Available at: [Link]
-
Elsaka, M. Y., et al. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]
-
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